N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Description
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the para position and a fluorine atom at the ortho position. The methanesulfonamide (-SO₂NHCH₃) group is attached to the aromatic ring, contributing to its unique physicochemical and electronic properties. The cyano group is a strong electron-withdrawing substituent, while the fluorine atom introduces additional electronic effects and steric considerations.
Properties
IUPAC Name |
N-(4-cyano-2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULWFZPVQBHQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580590 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401909-16-8 | |
| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
- Reactants : 4-cyano-2-fluoroaniline (1.0 equiv), methanesulfonyl chloride (1.1 equiv), pyridine (1.5 equiv).
- Solvent : Methylene chloride (dichloromethane).
- Temperature : Initial cooling at 0 °C, then warming to room temperature.
- Atmosphere : Argon or inert gas to prevent moisture and oxidation.
- Reaction Time : Typically 3.5 to 4 hours until complete conversion (monitored by TLC).
- Workup : Quenching with water, extraction with methylene chloride, drying over anhydrous sodium sulfate, filtration, and concentration.
- Purification : Column chromatography using toluene/ethyl acetate mixtures (ratios vary, e.g., 10:1 to 100:1) to isolate the pure sulfonamide.
This procedure yields the desired this compound as a white solid with yields reported around 68-71% under similar conditions for related nitro- and cyano-substituted aryl methanesulfonamides.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. Pyridine acts both as a base to scavenge the released HCl and as a catalyst to facilitate the reaction.
Detailed Experimental Data and Characterization
A representative preparation of this compound follows the general procedure described above. The product is characterized by:
| Parameter | Data |
|---|---|
| Yield | ~68-71% |
| Physical State | White solid |
| Melting Point | Not explicitly reported, similar compounds melt ~100-120 °C |
| 1H NMR (400 MHz, DMSO) | Broad singlet at ~10.1 ppm (NH), aromatic protons between 7.9-8.6 ppm, singlet at ~3.2 ppm (CH3 of sulfonamide) |
| 13C NMR (101 MHz) | Signals consistent with aromatic carbons, cyano carbon (~115 ppm), sulfonamide methyl (~41 ppm) |
| HRMS (ESI) | Calculated for C8H7FN2O2SNa [M+Na]+: 264.004948; Found: 264.004924 |
These data confirm the successful formation of the sulfonamide with the cyano and fluorine substituents intact.
Alternative and Related Synthetic Routes
Sulfonylation Using Different Bases and Solvents
Other bases such as N-methylmorpholine or 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like acetonitrile or tetrahydrofuran have been reported for sulfonamide formation, but pyridine in dichloromethane remains preferred for its efficiency and mild conditions.
Multi-Step Synthesis Involving Intermediate Formation
In some patented processes for related compounds, the cyano-substituted aniline is first converted into intermediates such as esters or aldehydes, which are then transformed into sulfonamides via carbodiimide-mediated coupling or direct sulfonylation. These methods often involve:
- Use of coupling agents like 1,1′-carbodiimidazole and catalysts such as 4-(dimethylamino)pyridine (DMAP).
- Reaction temperatures ranging from room temperature to 115 °C.
- Solvents like dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF).
- Workup involving aqueous extraction, pH adjustment with mineral acids, and crystallization from ammonium salt solutions.
These routes are more complex and typically used for large-scale or industrial synthesis where chromatographic purification is minimized.
Reduction and Functional Group Transformations
For derivatives involving nitro or other substituents, reduction steps (e.g., catalytic hydrogenation) precede sulfonylation. For example, 3-fluoro-4-nitrobenzonitrile can be reduced to the corresponding amine, which is then sulfonylated to yield fluorinated sulfonamides.
Summary Table of Preparation Methods
Chemical Reactions Analysis
N-(4-Cyano-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluorine groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(4-Cyano-2-fluorophenyl)methanesulfonamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
- Reactivity Studies : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which are critical for understanding reaction mechanisms and developing new synthetic pathways.
Biology
- Enzyme Inhibition : Research has indicated that this compound exhibits potential enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression, particularly those related to apoptosis regulation, such as Bcl-2/Bcl-xL proteins.
- Biological Activity : The interactions of the cyano and fluorine groups with biological molecules suggest potential roles in modulating biological pathways. The methanesulfonamide group enhances solubility, facilitating biological assays and therapeutic applications .
Medicine
- Pharmaceutical Development : this compound is explored as a pharmaceutical intermediate in the development of new drugs targeting various diseases. Its structural features may lead to compounds with improved efficacy and reduced side effects.
- Anticancer Research : Case studies have demonstrated that modifications to the sulfonamide structure can enhance anticancer activity by improving binding affinities to target proteins . In vivo studies have shown that related compounds can induce apoptosis in tumor cells through caspase activation pathways.
Industry
- Advanced Materials Production : The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring enhanced durability and stability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Cyano-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be contextualized by comparing it to related methanesulfonamide derivatives. Key comparisons include:
Substituent Positional Effects
- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide (): Computational studies on these positional isomers reveal that methyl substituents at the ortho or meta positions significantly alter molecular conformation and vibrational spectra. For example, the ortho-methyl derivative exhibits greater steric hindrance, leading to distorted bond angles in the sulfonamide group compared to the meta isomer .
Electronic Effects of Substituents
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (): The nitro (-NO₂) and methoxy (-OCH₃) groups in this compound demonstrate opposing electronic effects. Nitro is strongly electron-withdrawing, while methoxy is electron-donating. This creates a polarized aromatic system, influencing NMR chemical shifts (e.g., deshielded protons near nitro) and IR absorption bands (e.g., asymmetric NO₂ stretches at ~1520 cm⁻¹).
- N-(4-Arylamidophenyl)methanesulfonamide Derivatives (): Anti-inflammatory activity in these derivatives correlates with para-substituted arylamido groups, which may enhance hydrogen bonding with biological targets.
Structural Complexity and Steric Effects
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
This compound features a bulky naphthyl group and a chiral center, leading to high stereochemical purity (99%) and distinct NMR splitting patterns (e.g., diastereotopic protons). In contrast, the target compound’s planar aromatic system lacks stereocenters, simplifying its spectroscopic profile and synthetic accessibility .Pyrimidinyl-Substituted Methanesulfonamides (Evidences 4, 7):
Compounds like N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide incorporate heterocyclic systems, which introduce steric bulk and varied electronic environments. X-ray crystallography of such derivatives (e.g., C–C bond lengths ≈ 1.50 Å) highlights conformational rigidity compared to the simpler phenyl-based target compound .
Analytical and Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s cyano group would exhibit a sharp C≡N stretch near 2240 cm⁻¹, absent in non-cyano analogs. Fluorine substituents typically show C–F stretches at 1100–1000 cm⁻¹, overlapping with sulfonamide S=O stretches (~1350–1150 cm⁻¹), necessitating deconvolution for accurate assignment .
- NMR Spectroscopy: The ortho-fluorine in the target compound would deshield adjacent aromatic protons, causing distinct coupling patterns (e.g., $^3J_{H-F}$ ≈ 8–10 Hz). This contrasts with N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (), where the phenoxy group induces upfield shifts in aromatic protons due to electron donation .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Spectroscopic Signatures
Biological Activity
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a cyano group, a fluorine atom, and a methanesulfonamide moiety attached to a phenyl ring. The presence of these functional groups enhances its solubility and stability, making it suitable for various biological applications.
Synthesis Methods:
- The compound is typically synthesized through reactions involving sulfonyl halides and amines, often employing conditions that favor nucleophilic substitution due to the reactivity of the cyano and fluorine groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluorine groups contribute to its binding affinity with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and survival.
- Receptor Interaction: It can bind to specific receptors, modulating signaling pathways that influence cell behavior.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties: Studies have demonstrated its potential in reducing chemoresistance in cancer cells. For instance, it has been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel in breast cancer models .
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, particularly in microglial cells. It significantly decreases nitric oxide (NO) and interleukin-6 (IL-6) levels, indicating potential therapeutic benefits in neuroinflammatory conditions .
Case Studies
- Inhibition of Autotaxin (ATX): A study evaluated the compound's role as an ATX inhibitor, which is crucial in cancer metastasis. The results indicated significant inhibition of ATX activity with IC50 values in the low nanomolar range, suggesting strong potential for therapeutic application in melanoma .
- Cytotoxicity Assessment: In vitro studies assessed the cytotoxic effects of this compound on various cell lines (HT-22 and BV-2). Results showed selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses, which is critical for developing safe therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Functional Groups | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Cyano, Fluorine | Anticancer, Anti-inflammatory | Enhanced solubility and stability |
| N-(2-Fluorophenyl)methanesulfonamide | Fluorine | Limited activity | Lacks cyano group |
| N-(4-Cyano-2-chlorophenyl)methanesulfonamide | Cyano, Chlorine | Varies based on chlorine properties | Different reactivity profile |
Q & A
Q. What are the established synthetic routes for N-(4-Cyano-2-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonylation of a substituted aniline precursor. For example:
Precursor Functionalization : Start with 4-cyano-2-fluoroaniline. React with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to isolate the product.
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) to minimize unreacted starting material .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (Exact Mass: 214.0464 g/mol; C8H7FN2O2S) .
- NMR Spectroscopy :
- <sup>1</sup>H NMR (DMSO-d6): Look for aromatic protons (δ 7.6–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm, broad singlet).
- <sup>19</sup>F NMR: A single peak near δ -110 ppm (CF group) .
- FTIR : Confirm sulfonamide S=O stretches at 1150–1350 cm<sup>-1</sup> and C≡N absorption at ~2230 cm<sup>-1</sup> .
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate:
- HOMO-LUMO gaps (indicative of reactivity; ~5–6 eV for similar sulfonamides) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- UV/Vis Spectrum Modeling : TD-DFT simulations correlate with experimental λmax (e.g., 270–290 nm in acetonitrile) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for sulfonamide derivatives like this compound?
Methodological Answer:
Q. How to address contradictions in NMR and computational data for substituent effects in aryl sulfonamides?
Methodological Answer:
- Case Study : If experimental <sup>19</sup>F NMR shifts deviate from DFT predictions:
- Solvent Effects : Re-run calculations with implicit solvent models (e.g., PCM for DMSO).
- Conformational Analysis : Use molecular dynamics (MD) to sample rotamers influencing shielding .
- X-Ray Correlation : Compare calculated bond lengths/angles with crystallographic data to validate models .
Q. What strategies optimize bioactivity studies for sulfonamide derivatives targeting enzymes like COX-2?
Methodological Answer:
- Inhibitor Design :
- Introduce electron-withdrawing groups (e.g., -CN, -F) to enhance binding to hydrophobic enzyme pockets .
- Assay Protocols :
- Enzyme Inhibition : Use fluorescence-based COX-2 assays (IC50 determination; compare with NS-398 as a control) .
- SAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How to resolve purity discrepancies between HPLC and elemental analysis for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
